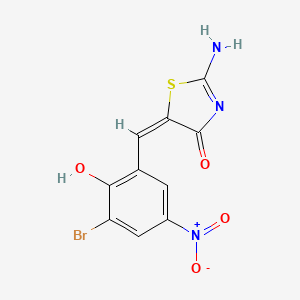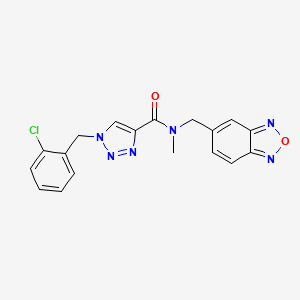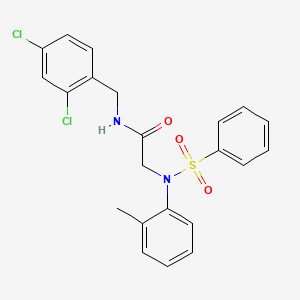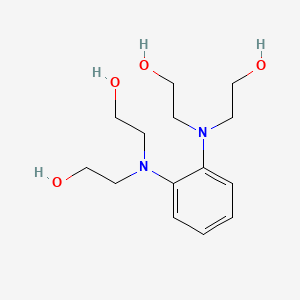
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2-imino-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as BNT, and it is a derivative of thiazolidinone.
Mecanismo De Acción
The mechanism of action of BNT is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. BNT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. It also inhibits the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BNT has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases. It also inhibits the production of inflammatory mediators by inhibiting the activity of cyclooxygenase. BNT has been shown to have a protective effect against oxidative stress by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNT has several advantages in lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for a long time. However, BNT has some limitations, including its low solubility in water, which can limit its application in some experiments.
Direcciones Futuras
There are several future directions for the research on BNT. In medicine, BNT can be further studied for its potential application in the treatment of various diseases, including cancer and inflammatory disorders. In agriculture, BNT can be studied for its potential application in enhancing crop growth and protecting crops from infections. In environmental science, BNT can be studied for its potential application in the removal of pollutants from contaminated water and soil. Further studies can also be conducted to understand the mechanism of action of BNT and its potential side effects.
Métodos De Síntesis
The synthesis of BNT involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to obtain BNT. This synthesis method has been optimized to achieve a high yield of BNT with minimum impurities.
Aplicaciones Científicas De Investigación
BNT has been extensively studied for its potential applications in various scientific fields. In medicine, BNT has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It also has anti-inflammatory and anti-bacterial properties that make it a potential candidate for the development of new drugs.
In agriculture, BNT has been shown to have a protective effect against fungal and bacterial infections in crops. It can also enhance plant growth and increase crop yield.
In environmental science, BNT has been used as a catalyst in the degradation of organic pollutants in water and soil. It has also been shown to have a potential application in the removal of heavy metals from contaminated water.
Propiedades
IUPAC Name |
(5E)-2-amino-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O4S/c11-6-3-5(14(17)18)1-4(8(6)15)2-7-9(16)13-10(12)19-7/h1-3,15H,(H2,12,13,16)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHDGDIZGFPOHZ-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)N=C(S2)N)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/2\C(=O)N=C(S2)N)O)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-amino-5-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5121756.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5121771.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)